2-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The exact mass of the compound this compound is 394.14297583 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-8-7-10-17(14-15)22-25-23(30-27-22)21-18-11-4-5-12-19(18)24(29)28(26-21)20-13-6-3-9-16(20)2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENWVLFDBSSOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a dihydrophthalazinone core with oxadiazole and methylphenyl substituents, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Dihydrophthalazinone Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Oxadiazole Ring : This step often involves the reaction of hydrazines with carboxylic acids or their derivatives under acidic conditions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have also been noted for their potential to reduce inflammation.
Antimicrobial Activity
A study examined the antimicrobial effects of similar oxadiazole derivatives. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound's structure plays a crucial role in its interaction with microbial cell membranes, potentially disrupting their integrity.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this class of compounds can induce apoptosis in cancer cell lines. For instance, a recent study reported that derivatives of the target compound inhibited cell growth in human cancer cells with IC50 values ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells, promoting apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving a derivative of the compound showed promising results in treating infections caused by resistant bacterial strains.
- Case Study on Cancer Treatment : Preclinical trials demonstrated that the compound significantly reduced tumor size in xenograft models when administered alongside conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
